molecular formula C23H26Cl2N4O2 B1193526 (R)-PG648

(R)-PG648

Cat. No. B1193526
M. Wt: 461.39
InChI Key: NABHHUMHJIHHIX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-PG648 is a selective dopamine D3 receptor antagonist.

Scientific Research Applications

Pharmacogenetics and Drug Response

The NIH Pharmacogenetics Research Network (PGRN) studies how genetic variation correlates with drug response, including research on specific drugs and medical disorders. This network encompasses various scientific disciplines, collaborating to understand drug interactions and genetic influences (Giacomini et al., 2007).

Ecological Data Analysis

Hierarchical models in ecological research, such as those used for site occupancy sampling and distance sampling, are relevant to studying the impact of substances like (R)-PG648 in various ecosystems. Such models analyze ecological data to understand species abundance and distribution, which could be influenced by chemical substances (Fiske & Chandler, 2011).

R&D Composition Analysis

Understanding the composition of R&D spending in various scientific fields, including pharmaceuticals, provides insights into how resources are allocated for the development of drugs like this compound. This analysis helps in understanding the focus areas within research and development (Link, 1982).

Sustainable Product Research

Research and Innovation (R&I) in the field of sustainable products, including pharmaceuticals, plays a critical role. It involves phases like basic and experimental research, applied research, and industrial research, all of which are relevant to the development and application of substances like this compound (Morganti, 2021).

Biometeorological Research

The R language, central in geosciences and biometeorological research, offers tools for analyzing diverse datasets related to biological agents. These tools could be used for studying environmental impacts and biological interactions of this compound (Charalampopoulos, 2020).

Software-Defined Data Management

Software-defined cyberinfrastructure for data management, like R IPPLE, automates research data management activities. Such infrastructure is crucial in managing large datasets generated during the research of complex molecules like this compound (Chard et al., 2017).

Synthesis and Analysis of this compound

The chiral synthesis of this compound, a selective dopamine D3 receptor antagonist, was improved, providing insights into its chemical structure and potential applications in scientific research (Kumar et al., 2014).

properties

Molecular Formula

C23H26Cl2N4O2

Molecular Weight

461.39

IUPAC Name

(R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)1H-indole-2-carboxamide

InChI

InChI=1S/C23H26Cl2N4O2/c24-18-5-3-7-21(22(18)25)29-12-10-28(11-13-29)15-17(30)8-9-26-23(31)20-14-16-4-1-2-6-19(16)27-20/h1-7,14,17,27,30H,8-13,15H2,(H,26,31)/t17-/m1/s1

InChI Key

NABHHUMHJIHHIX-QGZVFWFLSA-N

SMILES

O=C(C(N1)=CC2=C1C=CC=C2)NCC[C@@H](O)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(R)-PG 648;  (R)-PG-648;  (R)-PG648

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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